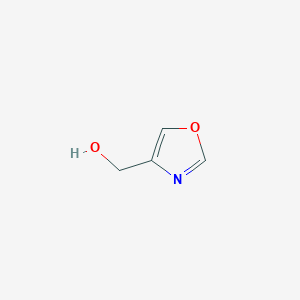

4-Oxazolemethanol

Description

Overview of Oxazole (B20620) Chemistry and Derivatives

Oxazoles are a class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom in the ring, at positions 1 and 3, respectively. semanticscholar.orgwikipedia.orgtandfonline.com These heterocycles are significant in medicinal chemistry, serving as the core scaffold for numerous biologically active compounds. semanticscholar.orgtandfonline.com The oxazole ring is planar, with all atoms being sp2 hybridized. semanticscholar.org While aromatic, oxazoles are less so than their sulfur-containing counterparts, thiazoles. wikipedia.org

The structure of oxazole allows for various interactions, such as hydrogen bonds, van der Waals forces, and pi-pi stacking, which contribute to their ability to engage with biological targets like enzymes and receptors. semanticscholar.org This versatility has led to the development of numerous oxazole-containing drugs with a wide range of therapeutic applications. semanticscholar.org The synthesis and reactions of oxazoles are a well-established and continuously evolving area of organic chemistry, providing access to a vast array of derivatives with unique properties. e-bookshelf.de

Derivatives of oxazole are created by attaching different functional groups to the core ring, which can significantly modify the compound's physical, chemical, and biological properties. ontosight.ai These derivatives are not only crucial in pharmaceuticals but also find applications in materials science, agricultural chemistry, and as intermediates in organic synthesis. e-bookshelf.delookchem.com

Significance of 4-Oxazolemethanol within Heterocyclic Compound Research

This compound, with the chemical formula C4H5NO2, is a specific derivative of oxazole that features a hydroxymethyl group (-CH2OH) at the 4-position of the oxazole ring. cymitquimica.comguidechem.com This structural feature imparts properties of both an alcohol and a heterocycle, making it a valuable and versatile building block in synthetic chemistry. cymitquimica.com

The significance of this compound in research stems primarily from its role as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. lookchem.com Its unique structure allows for further chemical modifications, enabling the creation of a library of novel compounds with potentially enhanced biological activities. ontosight.ai Researchers in medicinal chemistry are particularly interested in this compound as its derivatives have shown potential for a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The presence of both the oxazole moiety and the hydroxyl group offers multiple reaction sites for creating diverse molecular architectures. cymitquimica.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C4H5NO2 |

| Molecular Weight | 99.09 g/mol |

| Density | 1.25 g/cm³ |

| Boiling Point | 212.8 °C at 760 mmHg |

This data is compiled from multiple sources. guidechem.comchemblink.com

Current Research Landscape and Emerging Trends concerning this compound

The current research landscape for this compound is dynamic, with a strong focus on the synthesis and biological evaluation of its novel derivatives. An emerging trend is the rational design of this compound-based compounds to target specific biological pathways involved in various diseases.

Researchers are actively exploring the synthesis of derivatives by modifying the substituents on the oxazole ring to enhance properties like solubility and biological activity. ontosight.ai For instance, the introduction of long alkyl chains or aromatic groups can significantly alter the hydrophobicity and interaction capabilities of the resulting molecule. lookchem.comontosight.ai

A significant area of investigation is the potential therapeutic applications of this compound derivatives. Studies have explored their use as anticancer, antibacterial, and antifungal agents. ontosight.aiontosight.ai The development of new synthetic methodologies to create these derivatives efficiently and with high purity is also a key research focus. acs.org Furthermore, there is growing interest in the application of this compound derivatives in materials science, where their unique structural and electronic properties could be harnessed for the development of novel materials. lookchem.comontosight.ai The market for this compound is also being analyzed, with future development trends being projected, indicating its growing commercial and scientific importance. prof-research.com

Examples of this compound Derivatives and Their Research Interest

| Derivative Name | CAS Number | Molecular Formula | Key Features/Research Area |

|---|---|---|---|

| 2-Methyl-4-oxazolemethanol | 141567-53-5 | C5H7NO2 | Simpler alkyl substituent for synthetic modification. guidechem.com |

| 2,5-Diphenyl-4-oxazolemethanol | 2549-35-1 | C18H13NO2 | Aromatic rings may enhance π-π interactions; used as a building block. lookchem.com |

| 2-Heptadecyl-4,5-dihydro-4-methyl-4-oxazolemethanol | 14466-51-4 | C22H43NO2 | Long alkyl chain increases hydrophobicity. chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-1-4-2-7-3-5-4/h2-3,6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHIXCNJVHVHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579735 | |

| Record name | (1,3-Oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155742-48-6 | |

| Record name | (1,3-Oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazol-4-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies for 4 Oxazolemethanol and Its Derivatives

Precursor-Based Synthetic Approaches to the Oxazole (B20620) Core

The construction of the oxazole ring is the foundational step in the synthesis of 4-Oxazolemethanol. Various methods have been developed that utilize acyclic precursors to build the heterocyclic core, often allowing for the introduction of substituents at specific positions.

Condensation Reactions Utilizing Amino Alcohols and Carboxylic Acid Derivatives

A versatile and widely employed method for the synthesis of oxazoles involves the condensation of α-amino alcohols with carboxylic acids or their derivatives. This approach offers a direct route to the oxazole core with the potential for substitution at the 2- and 4-positions. A notable one-pot method for the synthesis of 4-(hydroxymethyl)oxazoles has been developed from readily available benzamides. This sequential, one-pot synthesis provides moderate to good yields and tolerates a variety of substituted benzamides.

A novel approach for the synthesis of trisubstituted oxazoles has been developed through a one-pot oxazole synthesis/Suzuki–Miyaura coupling sequence. This method utilizes carboxylic acids, amino acids, and a dehydrative condensing reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), to form a 5-(triazinyloxy)oxazole intermediate. Subsequent Ni-catalyzed Suzuki–Miyaura coupling with boronic acids yields 2,4,5-trisubstituted oxazoles. While this method does not directly yield this compound, it demonstrates the utility of amino acid precursors in constructing highly substituted oxazole rings, a strategy that could be adapted for the synthesis of this compound derivatives.

| Starting Materials | Reagents | Product | Yield | Reference |

| Benzamides | Not specified | 4-(Hydroxymethyl)oxazoles | Moderate to good | rsc.org |

| Carboxylic acids, Amino acids, Boronic acids | DMT-MM, Ni-catalyst | 2,4,5-Trisubstituted oxazoles | Good | (Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid) |

Synthesis via Oxazoline (B21484) Oxidation Pathways

Another important strategy for the synthesis of oxazoles is the oxidation of the corresponding 2-oxazolines. Oxazolines themselves are readily synthesized from a variety of starting materials, including the condensation of amino alcohols with carboxylic acids. This two-step approach, involving the formation of an oxazoline followed by its aromatization, is a mild and efficient way to access the oxazole ring.

A high-yield synthesis of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline has been reported through the condensation of 2-amino-2-(hydroxymethyl)propane-1,3-diol with benzoic acid in refluxing xylene with azeotropic removal of water mdpi.com. This precursor, bearing two hydroxymethyl groups at the 4-position, is a key intermediate. While the direct oxidation of this specific compound to a 4-(hydroxymethyl)oxazole is not detailed, the synthesis of the oxazoline precursor is a critical first step. Various oxidizing agents are known to convert oxazolines to oxazoles, and this method provides a viable route to a suitably substituted oxazoline for subsequent aromatization to a this compound derivative.

Regioselective Functionalization of the Oxazole Ring System

The ability to introduce or modify substituents at specific positions of the oxazole ring is crucial for the synthesis of complex derivatives of this compound. Regioselective functionalization allows for the late-stage introduction of the hydroxymethyl group or other functionalities.

Metalation and Lithiation Strategies

Deprotonation of the oxazole ring using strong bases, followed by quenching with an electrophile, is a powerful tool for regioselective functionalization. The acidity of the protons on the oxazole ring generally follows the order C2 > C5 > C4. However, the presence of directing groups or the use of specific metalating agents can alter this selectivity.

A general method for the synthesis of 2,4,5-trisubstituted oxazoles has been developed using successive metalations with TMPMgCl·LiCl or TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) researchgate.net. These magnesiated or zincated species are stable towards ring fragmentation and react with various electrophiles. This methodology allows for the functionalization at different positions of the oxazole ring, which could be exploited to introduce a precursor for the hydroxymethyl group at the C4 position. For instance, trapping the C4-metalated species with formaldehyde would directly yield this compound.

Studies on the lithiation of methyl-substituted oxazole-carboxylic acids have shown that deprotonation can be directed to specific positions. For example, deprotonation of 2,4-dimethyloxazole-5-carboxylic acid occurs regiospecifically at the 2-methyl site. While not directly at the C4 ring position, this demonstrates the principle of regioselective metalation guided by existing substituents.

Substitution Reactions at Specific Ring Positions

Substitution reactions provide another avenue for the functionalization of the oxazole ring. While electrophilic substitution on the oxazole ring is generally difficult unless an electron-releasing substituent is present, with the reactivity order being C4 > C5 > C2, nucleophilic substitution is rare and often leads to ring cleavage.

A more effective strategy for introducing substituents at the C4 position involves the synthesis of an oxazole with a precursor group at C4 that can be subsequently converted to a hydroxymethyl group. For instance, the synthesis of ethyl 1,3-oxazole-4-carboxylate is a known process. This ester can then be reduced to this compound using a suitable reducing agent like lithium aluminum hydride. Similarly, the preparation of 2-methyloxazole-4-carboxaldehyde has been achieved on a large scale, and this aldehyde can be readily reduced to the corresponding alcohol.

A convenient synthesis of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates has been developed from β-enamino ketoesters and hydroxylamine hydrochloride nih.gov. Although this refers to an isoxazole (B147169), the principle of constructing a carboxylate-substituted five-membered heterocycle that can be a precursor to a hydroxymethyl group is a relevant synthetic strategy.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance in medicinal chemistry. The development of stereoselective methods to prepare chiral this compound derivatives is a challenging yet crucial area of research.

One promising strategy involves the use of chiral starting materials, often derived from the chiral pool. A stereoselective synthesis of 4-(hydroxymethyl)-3-(1H-indolyl)oxazolidin-2-ones has been described starting from (S)-glycidol, a readily available chiral building block. While this product is an oxazolidinone and not an oxazole, the methodology demonstrates the use of a chiral epoxide to introduce a stereocenter adjacent to a hydroxymethyl group, a strategy that could potentially be adapted for the synthesis of chiral oxazole precursors.

Another approach is the use of chiral auxiliaries to control the stereochemistry of reactions. Chiral oxazolines, often synthesized from chiral amino alcohols, are widely used as ligands in asymmetric catalysis. A microwave-assisted protocol for the rapid synthesis of chiral oxazolines from aryl nitriles and chiral β-amino alcohols has been developed rsc.org. These chiral oxazolines can then be oxidized to the corresponding chiral oxazoles. By choosing an appropriate chiral amino alcohol, it is conceivable to synthesize a chiral 4-(hydroxymethyl)oxazoline which can then be aromatized to the desired chiral this compound.

The synthesis of chiral (phosphinoaryl)oxazolines, a versatile class of ligands for asymmetric catalysis, often starts from chiral amino alcohols. These methods provide a reliable way to introduce chirality into the oxazoline ring, which can then be converted to the oxazole.

| Strategy | Approach | Key Features |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials like (S)-glycidol. | Introduces a defined stereocenter from a readily available chiral source. |

| Chiral Auxiliaries/Ligands | Synthesis and use of chiral oxazolines derived from chiral amino alcohols. | The chirality of the amino alcohol directs the stereochemical outcome of subsequent reactions or the final product structure. |

Utilization of Chiral Auxiliaries

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. researchgate.net While specific applications of chiral auxiliaries in the synthesis of this compound are not extensively documented in publicly available literature, the principles of auxiliary-controlled reactions can be readily extrapolated to this target molecule. Oxazolidinones, popularized by David A. Evans, represent a versatile class of chiral auxiliaries that have been successfully employed in a wide array of asymmetric transformations, including aldol additions and alkylations. nih.govresearchgate.net

A hypothetical strategy for the asymmetric synthesis of a this compound derivative could involve the use of a chiral oxazolidinone auxiliary attached to a suitable precursor. For instance, an N-acyl oxazolidinone could be subjected to a diastereoselective aldol reaction with a protected glycoaldehyde equivalent. The stereochemistry of the newly formed stereocenter would be dictated by the chiral auxiliary. Subsequent cyclization to form the oxazole ring and cleavage of the auxiliary would afford the enantiomerically enriched this compound derivative.

Table 1: Common Chiral Auxiliaries and Their Potential Application in this compound Synthesis

| Chiral Auxiliary | Class | Key Features | Potential Application in this compound Synthesis |

| Evans' Oxazolidinones | Amino acid-derived | High diastereoselectivity in aldol, alkylation, and acylation reactions. researchgate.net | Control of stereocenters in the side chain of this compound precursors. |

| Camphorsultam | Terpene-derived | Excellent stereocontrol in Diels-Alder reactions and alkylations. | Asymmetric functionalization of precursors to the oxazole ring. |

| (R)- and (S)-Proline | Amino acid | Organocatalyst for asymmetric aldol and Mannich reactions. | Catalytic asymmetric introduction of the hydroxymethyl group precursor. |

| Sulfur-based Auxiliaries | Amino acid-derived | High diastereoselectivity and easy removal. scielo.org.mx | Can be used in various bond-forming reactions to set stereocenters. scielo.org.mx |

The choice of chiral auxiliary is critical and depends on the specific reaction and desired stereochemical outcome. The auxiliary must be readily available in both enantiomeric forms, easily attached and removed under mild conditions, and provide a high degree of stereochemical control. researchgate.net

Asymmetric Catalytic Approaches in this compound Synthesis

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. frontiersin.org This field has seen rapid advancements, with a wide range of chiral catalysts developed for various transformations. frontiersin.orgrsc.org

For the synthesis of chiral this compound, several asymmetric catalytic strategies could be envisioned. A prominent approach would be the catalytic asymmetric reduction of a corresponding 4-formyloxazole. Chiral catalysts based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands, are highly effective for the enantioselective hydrogenation of ketones and aldehydes.

Another potential route involves the asymmetric construction of the oxazole ring itself. For example, a catalytic asymmetric [3+2] cycloaddition reaction could be employed to form the heterocyclic core with inherent stereocontrol. Chiral Lewis acids or organocatalysts could mediate the reaction between a nitrile and a chiral α-hydroxyketone equivalent, leading to an enantioenriched oxazoline intermediate that can be subsequently oxidized to the oxazole.

Table 2: Potential Asymmetric Catalytic Strategies for this compound Synthesis

| Catalytic Strategy | Catalyst Type | Key Transformation | Potential for this compound |

| Asymmetric Hydrogenation | Chiral Ru, Rh, or Ir complexes | Reduction of 4-formyloxazole | Direct enantioselective synthesis of this compound. |

| Asymmetric Aldol Reaction | Chiral Lewis acids or organocatalysts | Formation of a chiral β-hydroxy carbonyl precursor | Establishes the stereocenter prior to oxazole ring formation. |

| Asymmetric Cycloaddition | Chiral metal complexes or organocatalysts | [3+2] cycloaddition to form the oxazole ring | Enantioselective construction of the heterocyclic core. rsc.org |

| Kinetic Resolution | Chiral catalysts (e.g., enzymes) | Selective reaction of one enantiomer of a racemic precursor | Separation of enantiomers to obtain enantioenriched this compound. |

The development of a successful asymmetric catalytic synthesis of this compound would require careful selection of the catalyst and reaction conditions to achieve high enantioselectivity and yield.

Preparation of Hybrid Molecular Architectures Incorporating the this compound Moiety

Hybrid molecules, which combine two or more distinct pharmacophoric units, represent a promising strategy in drug discovery to develop compounds with improved efficacy, novel mechanisms of action, or reduced side effects. nih.govmdpi.commdpi.com The this compound scaffold can serve as a versatile building block for the construction of such hybrid architectures.

The synthesis of these hybrids typically involves the strategic linking of the this compound moiety to another bioactive molecule through a suitable spacer. The hydroxymethyl group at the 4-position of the oxazole provides a convenient handle for derivatization, such as etherification or esterification, to connect to other molecular fragments.

For example, a hybrid molecule could be synthesized by coupling the hydroxyl group of this compound with a carboxylic acid-containing drug molecule using standard esterification conditions. Alternatively, the hydroxyl group could be converted to a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution with an amine- or thiol-containing bioactive compound.

Table 3: Strategies for Incorporating this compound into Hybrid Molecules

| Linkage Type | Functional Group on this compound | Functional Group on Partner Molecule | Coupling Reaction |

| Ester | Hydroxyl | Carboxylic acid | Fischer esterification, DCC/DMAP coupling |

| Ether | Hydroxyl (activated as an alkoxide or halide) | Halide or Hydroxyl | Williamson ether synthesis |

| Amine | Hydroxyl (converted to an amine) | Carboxylic acid, Aldehyde/Ketone | Amide coupling, Reductive amination |

| Triazole | Hydroxyl (converted to an azide or alkyne) | Alkyne or Azide | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) |

The design and synthesis of hybrid molecules incorporating the this compound moiety open up avenues for exploring new chemical space and developing novel therapeutic agents.

Optimization of Synthetic Protocols for Enhanced Yield and Purity

The optimization of synthetic protocols is a critical aspect of chemical synthesis, aiming to maximize the yield of the desired product while minimizing the formation of impurities. This is particularly important for the preparation of compounds intended for biological evaluation, where high purity is paramount.

For the synthesis of this compound, a systematic approach to optimization would involve the investigation of various reaction parameters. These include the choice of solvent, reaction temperature, concentration of reactants, and the nature of the catalyst or reagents.

Key Parameters for Optimization:

Solvent: The polarity and boiling point of the solvent can significantly influence reaction rates and selectivity. A screening of different solvents is often the first step in optimization.

Temperature: Reaction kinetics are highly dependent on temperature. Optimizing the temperature can improve reaction rates and, in some cases, selectivity.

Reagent/Catalyst Loading: The stoichiometry of reagents and the loading of the catalyst can have a profound impact on the reaction outcome. Reducing catalyst loading is also important for process efficiency and cost-effectiveness.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction time to maximize product formation and minimize decomposition or side reactions.

Purification Method: The choice of purification technique (e.g., chromatography, crystallization, distillation) is crucial for obtaining the final product with the desired level of purity.

Design of Experiments (DoE) is a powerful statistical tool that can be employed to systematically and efficiently explore the effects of multiple variables on a reaction's outcome. By running a series of well-designed experiments, it is possible to identify the optimal conditions for the synthesis of this compound with high yield and purity.

Chemical Reactivity and Mechanistic Investigations of 4 Oxazolemethanol

Reactions of the Hydroxymethyl Group at the 4-Position

The primary alcohol functionality of 4-Oxazolemethanol is a key site for various chemical modifications, including esterification, etherification, oxidation, and reduction. These reactions are fundamental in elaborating the structure of this compound for the synthesis of more complex molecules.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted into esters and ethers through established synthetic protocols.

Esterification: The formation of esters from this compound can be achieved by reacting it with carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of a catalyst. For instance, the acetylation of alcohols is commonly performed using acetic anhydride (B1165640) in the presence of a base like pyridine. nih.gov This reaction proceeds through a nucleophilic acyl substitution mechanism where the alcohol oxygen attacks the electrophilic carbonyl carbon of the acetylating agent. The use of a stoichiometric amount of acetic anhydride in solvent-free conditions has also been explored as a more sustainable approach to acetylation. frontiersin.org

Etherification: The synthesis of ethers from this compound can be accomplished through methods such as the Williamson ether synthesis or the Mitsunobu reaction. The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. The Mitsunobu reaction provides an alternative route, allowing for the conversion of the alcohol to an ether under milder, neutral conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

A summary of representative esterification and etherification reactions is presented in Table 1.

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Acetic Anhydride, Pyridine | Acetate Ester |

| Esterification | Carboxylic Acid, DCC, DMAP | Carboxylate Ester |

| Etherification | NaH, Alkyl Halide | Alkyl Ether |

| Etherification | Alkyl Alcohol, PPh₃, DEAD | Alkyl Ether |

Table 1: Representative Esterification and Etherification Reactions of this compound

Oxidation and Reduction Pathways

The hydroxymethyl group of this compound is susceptible to both oxidation and reduction, leading to the formation of corresponding carbonyl compounds or the parent methyl-substituted oxazole (B20620), respectively.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions. Mild oxidation conditions are required to selectively obtain the aldehyde, 4-formyloxazole. Reagents such as pyridinium (B92312) chlorochromate (PCC) or the Swern oxidation protocol are well-suited for this transformation. wikipedia.orgalfa-chemistry.comnrochemistry.comorganic-chemistry.org The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base like triethylamine. wikipedia.orgalfa-chemistry.comnrochemistry.comorganic-chemistry.org This method is known for its high yields and compatibility with a wide range of functional groups. wikipedia.orgalfa-chemistry.comnrochemistry.comorganic-chemistry.org Further oxidation of the aldehyde or direct oxidation of the alcohol with stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, would yield the corresponding carboxylic acid, oxazole-4-carboxylic acid.

Reduction: The hydroxymethyl group can be reduced to a methyl group, although this is a less common transformation. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing alcohols. byjus.comadichemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com However, the direct reduction of the C-O bond of an alcohol is challenging. A more common strategy involves the conversion of the alcohol to a good leaving group, such as a tosylate or a halide, followed by reduction with a hydride reagent like LiAlH₄.

Table 2 summarizes the oxidation and reduction pathways of the hydroxymethyl group.

| Transformation | Reagents and Conditions | Product |

| Oxidation | PCC or Swern Oxidation | 4-Formyloxazole |

| Oxidation | KMnO₄ or Jones Reagent | Oxazole-4-carboxylic acid |

| Reduction | 1. TsCl, Pyridine; 2. LiAlH₄ | 4-Methyloxazole |

Table 2: Oxidation and Reduction Pathways of the Hydroxymethyl Group

Reactivity of the Oxazole Ring System in this compound

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene, rendering it susceptible to specific types of reactions. The presence of the hydroxymethyl group at the 4-position can influence the regioselectivity and reactivity of the ring.

Electrophilic Aromatic Substitution Patterns

The oxazole ring is generally considered to be electron-deficient and therefore, is not highly reactive towards electrophilic aromatic substitution. wikipedia.orgpharmaguideline.com When such reactions do occur, the position of substitution is influenced by the directing effects of the heteroatoms and any existing substituents. For unsubstituted oxazole, electrophilic attack is predicted to occur preferentially at the C5 position. wikipedia.org The presence of the hydroxymethyl group at C4, which is a weakly activating group, is not expected to significantly alter this preference. However, forcing conditions are often required for electrophilic substitution on the oxazole ring.

Nucleophilic Attack and Ring-Opening Reactions

The oxazole ring is susceptible to nucleophilic attack, particularly at the C2 position, which is the most electron-deficient carbon. pharmaguideline.com This can lead to either substitution or ring-opening, depending on the nature of the nucleophile and the reaction conditions. Strong nucleophiles can induce ring cleavage. For instance, treatment of some oxazoles with hydroxide (B78521) or other strong bases can lead to hydrolytic ring-opening. nih.gov Acidic conditions can also promote ring-opening, particularly for substituted oxazoles that are sensitive to hydrolysis. nih.gov The presence of the 4-hydroxymethyl group may influence the stability of the ring towards nucleophilic attack and subsequent ring-opening. Additionally, the oxazole ring can be oxidized at the C2 position by enzymes like aldehyde oxidase, leading to the formation of a 2-oxazolone. nih.gov

Metal-Mediated and Catalyzed Transformations Involving this compound Derivatives

Derivatives of this compound can participate in a variety of metal-mediated and catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, the hydroxymethyl group is often converted into a more reactive functional group, such as a halide or a triflate.

For example, a 4-(halomethyl)oxazole or a (oxazol-4-yl)methyl triflate can act as an electrophilic partner in cross-coupling reactions. The triflate group, in particular, is an excellent leaving group for palladium-catalyzed reactions. nsf.govnih.gov Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is a widely used method for forming C-C bonds. researchgate.netnih.govacademie-sciences.fr A (oxazol-4-yl)methyl triflate derivative could potentially be coupled with various boronic acids to introduce new aryl or vinyl substituents at the 4-position (via the methylene (B1212753) linker). researchgate.netnih.govacademie-sciences.fr

Similarly, Sonogashira coupling, which involves the reaction of a terminal alkyne with an organic halide or triflate in the presence of a palladium catalyst and a copper co-catalyst, could be employed to introduce alkynyl moieties.

Table 3 provides examples of potential metal-catalyzed transformations.

| Reaction Type | Oxazole Derivative | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | (Oxazol-4-yl)methyl triflate | Arylboronic acid | Pd catalyst, base | 4-(Arylmethyl)oxazole |

| Sonogashira Coupling | 4-(Halomethyl)oxazole | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 4-(Alkynylmethyl)oxazole |

Table 3: Potential Metal-Catalyzed Transformations of this compound Derivatives

Cross-Coupling Reactions at Oxazole Ring Positions

The oxazole nucleus is a valuable scaffold in medicinal chemistry, and its functionalization through cross-coupling reactions is a cornerstone of modern synthetic strategy. While this compound itself is not typically a direct participant in cross-coupling reactions due to the lack of a suitable leaving group, the oxazole ring can be readily derivatized to engage in a variety of palladium-catalyzed C-C bond-forming transformations. These reactions are crucial for the synthesis of complex, substituted oxazoles.

The primary positions for reactivity on the oxazole ring are C2, C4, and C5. The acidity of the ring protons generally follows the order C2 > C5 > C4, allowing for selective deprotonation and subsequent functionalization. However, for cross-coupling purposes, the most common strategy involves the introduction of a halide or triflate at the desired position, which then serves as the electrophilic partner in the catalytic cycle.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is a widely used method for functionalizing oxazoles. To apply this to a this compound framework, the C4 position would first need to be halogenated. For instance, Vedejs and coworkers developed a method for the regioselective iodination of the C4 position on 5-substituted oxazoles, which can then undergo Suzuki-Miyaura coupling. unm.edu Similarly, a highly regioselective C4-bromination of 5-substituted oxazoles has been described, with the resulting 4-bromooxazoles proving to be excellent partners in Suzuki-Miyaura couplings with various arylboronic acids. researchgate.netmdpi.com These reactions typically employ a palladium catalyst such as Pd(dppf)Cl₂ or Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand. unm.edupharmaguideline.com

Stille Coupling: The Stille coupling utilizes an organotin reagent as the nucleophilic partner. This method is particularly effective for positions that are easily metallated. The C2 position of oxazoles can be selectively deprotonated with a strong base (like n-BuLi) and the resulting lithio-oxazole can be quenched with a trialkyltin chloride to form an oxazol-2-ylstannane. unm.edu This organotin species is a competent nucleophile in palladium-catalyzed Stille reactions, allowing for the introduction of various substituents at the C2 position. nih.gov While less common, Stille couplings can also be performed at the C4 and C5 positions if the corresponding organostannane or halo-oxazole is prepared. mdpi.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for synthesizing alkynyl-substituted heterocycles. For the oxazole ring, a pre-installed halogen is required. For example, Pd-catalyzed Sonogashira reactions have been successfully applied to 4-iodoisoxazoles (a related azole) to produce C4-alkynylisoxazoles in high yields. unm.eduacs.org This methodology is directly translatable to 4-halooxazoles, allowing for the introduction of an alkyne moiety at the C4 position of a this compound derivative. Common catalysts include Pd(PPh₃)₂Cl₂ in the presence of a copper(I) co-catalyst. unm.edu

| Reaction Type | Oxazole Substrate | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo-5-substituted-oxazole | Arylboronic acid | Pd(dppf)Cl₂, Base (e.g., K₂CO₃) | 4-Aryl-5-substituted-oxazole |

| Stille | 2-Tributylstannyl-5-phenyl-oxazole | Aryl iodide | Pd₂(dba)₃, Phosphine Ligand (e.g., PCy₃) | 2-Aryl-5-phenyl-oxazole |

| Sonogashira | 4-Iodo-3,5-disubstituted-isoxazole | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine Base | 4-Alkynyl-3,5-disubstituted-isoxazole |

*Data for isoxazole (B147169) is presented as a close analog to demonstrate the reaction's applicability.

Role of this compound as a Ligand Precursor in Organometallic Chemistry

Heterocyclic compounds are ubiquitous as ligands in organometallic chemistry due to the coordinating ability of their heteroatoms. This compound possesses two potential coordination sites: the sp²-hybridized nitrogen atom at the 3-position of the oxazole ring and the oxygen atom of the hydroxymethyl group. This arrangement makes it a potential N,O-bidentate ligand, capable of forming a stable five-membered chelate ring with a metal center.

The nitrogen atom of the oxazole ring acts as a soft donor, analogous to pyridine, while the hydroxyl oxygen is a hard donor. This hard-soft donor combination allows for coordination with a wide range of transition metals. While specific studies detailing the coordination complexes of this compound are not extensively reported, its role as a ligand precursor can be inferred from the well-established chemistry of similar oxazole and oxazoline-based ligands. unm.edumdpi.com

For example, ligands containing an oxazoline (B21484) ring (the dihydro-derivative of oxazole) and a secondary donor group, such as a phosphine oxide, have been shown to form stable bidentate complexes with lanthanide metals like Neodymium (Nd(III)). unm.edu In these complexes, coordination occurs through both the oxazoline nitrogen and the secondary donor atom. Similarly, bidentate oxazole-oxazoline ligands have been used to synthesize vanadium catalysts for olefin polymerization, demonstrating the utility of the oxazole nitrogen in supporting catalytically active metal centers. mdpi.com

The hydroxymethyl group in this compound can be deprotonated to form an alkoxide, which would be a stronger, anionic O-donor, enhancing its coordination ability. This versatility allows this compound to act as either a neutral (N,O) ligand or an anionic (N,O⁻) ligand, depending on the reaction conditions and the nature of the metal precursor.

| Ligand Form | Donor Atoms | Coordination Mode | Potential Metal Partners | Resulting Chelate Ring Size |

|---|---|---|---|---|

| Neutral (this compound) | N(3), OH | Bidentate (N,O) | Late transition metals (e.g., Pd, Pt, Rh), Lanthanides (e.g., Nd, Yb) | 5-membered |

| Anionic (4-Oxazolemethoxide) | N(3), O⁻ | Bidentate (N,O⁻) | Early transition metals (e.g., V, Ti), Main group metals | 5-membered |

| Neutral (this compound) | N(3) only | Monodentate (N) | Various transition metals | N/A |

| Bridging | N(3) and O | Bidentate, bridging two metal centers | Metal clusters, coordination polymers | Variable |

Investigation of Intra- and Intermolecular Interactions

Hydrogen Bonding Networks

The structure and properties of this compound in the solid state and in solution are significantly influenced by hydrogen bonding. The molecule contains a potent hydrogen bond donor in its primary alcohol (-CH₂OH) group and two potential hydrogen bond acceptor sites: the oxygen atom of the alcohol and the nitrogen atom at the 3-position of the oxazole ring. This combination of donor and acceptor sites facilitates the formation of extensive and robust hydrogen bonding networks.

The hydroxyl proton is the primary donor, forming strong O-H···N or O-H···O hydrogen bonds.

O-H···N Interactions: The lone pair on the sp²-hybridized nitrogen of the oxazole ring is a good hydrogen bond acceptor. This interaction would link molecules into chains or dimers.

O-H···O Interactions: The oxygen of the hydroxymethyl group can also act as an acceptor, leading to the formation of catemer or ring motifs commonly seen in alcohols.

| Donor Group | Acceptor Atom | Type of Interaction | Potential Supramolecular Motif |

|---|---|---|---|

| Hydroxyl (-OH) | Oxazole Nitrogen (N3) | Strong (O-H···N) | Head-to-tail chains, dimers |

| Hydroxyl (-OH) | Hydroxyl Oxygen (-OH) | Strong (O-H···O) | Chains, rings (catemers) |

| Ring C-H | Hydroxyl Oxygen (-OH) | Weak (C-H···O) | Network stabilization |

| Ring C-H | Oxazole Nitrogen (N3) | Weak (C-H···N) | Network stabilization |

Conformational Analysis and Dynamics

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the hydroxymethyl group to the C4 position of the oxazole ring. This rotation is not free and is governed by a potential energy surface with distinct minima (stable conformers) and maxima (transition states). The dynamics of this rotation influence the molecule's average shape in solution and its ability to interact with biological receptors or participate in crystal packing.

The key parameter is the dihedral angle (τ) defined by the atoms O-C(methylene)-C4-N3 or O-C(methylene)-C4-C5. Theoretical calculations, such as Density Functional Theory (DFT) or ab initio methods, are powerful tools for mapping the potential energy as a function of this dihedral angle to determine the rotational barrier. mdpi.comresearchgate.net

For a molecule like this compound, the stable conformers are expected to be staggered arrangements that minimize steric repulsion between the hydroxyl group and the adjacent atoms of the oxazole ring. The relative energies of these conformers are influenced by subtle electronic effects, such as hyperconjugation and dipole-dipole interactions. The transition states correspond to eclipsed conformations. While specific computational studies on this compound were not identified, analysis of related systems like methanol (B129727) and substituted aromatic alcohols shows that such rotational barriers are typically on the order of a few kcal/mol, allowing for rapid interconversion between conformers at room temperature. researchgate.netnih.gov

| Conformer | Dihedral Angle (O-C-C4-N3) | Description | Expected Relative Energy |

|---|---|---|---|

| Staggered 1 (syn-periplanar to N) | ~0° (for H of OH) | Hydroxyl H points towards the ring nitrogen. Potentially stabilized by intramolecular interactions. | Low |

| Staggered 2 (anti-periplanar to N) | ~180° (for H of OH) | Hydroxyl H points away from the ring nitrogen. Minimizes dipole repulsion. | Low |

| Eclipsed | ~120° | Hydroxyl group eclipses the C4-C5 bond. Represents a transition state. | High (Rotational Barrier) |

Applications in Advanced Chemical and Materials Science Research

Applications in Medicinal Chemistry and Drug Discovery

The oxazole (B20620) moiety is a recognized pharmacophore present in a multitude of natural products and synthetic molecules with a wide array of biological activities. This has made 4-Oxazolemethanol a compound of significant interest in the fields of medicinal chemistry and drug discovery.

This compound as a Key Building Block for Bioactive Molecules

This compound serves as a crucial starting material or intermediate in the synthesis of more complex, biologically active compounds. The oxazole ring itself is a structural component in numerous natural products that exhibit medicinal properties. The presence of the hydroxymethyl group at the 4-position provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular architectures.

Researchers have developed synthetic methodologies to produce 4-(hydroxymethyl)oxazoles, recognizing their potential as precursors to a variety of bioactive molecules. The inherent stability of the oxazole ring, coupled with the reactivity of the hydroxyl group, makes this compound an attractive building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

Design and Synthesis of Pharmacologically Active Derivatives

The design and synthesis of derivatives of this compound are aimed at exploring and optimizing their pharmacological activities. The oxazole core is known to be a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties in drug candidates. By modifying the hydroxymethyl group or substituting other positions on the oxazole ring, medicinal chemists can fine-tune the molecule's interaction with biological targets.

Derivatives of the closely related 1,3,4-oxadiazole (B1194373) have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. This suggests that derivatives of this compound could also exhibit significant therapeutic potential. Synthetic strategies often involve the acylation or etherification of the hydroxyl group, or palladium-catalyzed cross-coupling reactions to introduce new substituents onto the oxazole ring. These modifications can lead to compounds with enhanced potency and selectivity for specific biological targets.

Table 1: Examples of Pharmacological Activities of Oxazole and Oxadiazole Derivatives

| Class of Derivative | Pharmacological Activity |

| Substituted Oxazoles | Antibacterial, Antifungal, Anti-inflammatory, Anticancer |

| 1,3,4-Oxadiazole Derivatives | Antimicrobial, Anti-inflammatory, Analgesic, Anticancer |

| 1,2,4-Oxadiazole (B8745197) Derivatives | Anticancer, Anti-inflammatory, Antiviral |

Development of Peptidomimetics Incorporating this compound Scaffolds

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. Heterocyclic scaffolds, including the oxazole ring system, are frequently used in the design of peptidomimetics to replace labile peptide bonds.

While direct incorporation of this compound into peptidomimetic backbones is an area of ongoing research, the general strategy involves using the oxazole ring as a rigid and stable replacement for an amino acid residue or a dipeptide unit. The hydroxymethyl group of this compound can be functionalized to mimic the side chain of a natural amino acid, or it can serve as a point of attachment for other functional groups that can interact with biological targets. The synthesis of such peptidomimetics often involves solid-phase peptide synthesis (SPPS) techniques, where the this compound-derived building block is incorporated into the growing peptide chain.

Applications in Catalysis

The structural rigidity and the presence of heteroatoms in the oxazole ring make derivatives of this compound promising candidates for the development of novel ligands and catalysts.

Development of Chiral Ligands Derived from this compound for Asymmetric Catalysis

Asymmetric catalysis, which involves the use of chiral catalysts to produce enantiomerically pure compounds, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral ligands containing oxazoline (B21484) rings are among the most successful and widely used in asymmetric metal catalysis due to their ready accessibility and modular nature.

This compound can serve as a precursor for the synthesis of new chiral oxazoline-containing ligands. The hydroxyl group can be converted into a variety of other functional groups, such as amines or phosphines, which can then coordinate to a metal center. The chirality can be introduced by using a chiral auxiliary during the synthesis or by resolving a racemic mixture of the final ligand. These new chiral ligands can then be complexed with various transition metals, such as palladium, rhodium, or iridium, to create catalysts for a wide range of asymmetric transformations, including hydrogenations, allylic alkylations, and Diels-Alder reactions. The development of such ligands derived from this compound has the potential to expand the toolbox of catalysts available for asymmetric synthesis.

Table 2: Common Transition Metals and Asymmetric Reactions Utilizing Chiral Oxazoline Ligands

| Transition Metal | Asymmetric Reaction |

| Palladium (Pd) | Allylic Alkylation, Heck Reaction |

| Rhodium (Rh) | Hydrogenation, Hydroformylation |

| Iridium (Ir) | Hydrogenation, C-H Activation |

| Copper (Cu) | Cyclopropanation, Conjugate Addition |

| Zinc (Zn) | Aldol Reaction, Epoxidation |

Investigation of Metal-Free Catalytic Systems Featuring this compound Derivatives

In recent years, there has been a growing interest in the development of metal-free catalytic systems to address the environmental and economic concerns associated with the use of precious and toxic metals. The electron-rich nature of the oxazole ring suggests that derivatives of this compound could function as organocatalysts.

While this is an emerging area of research, the potential for this compound derivatives in metal-free catalysis is being explored. For instance, the nitrogen atom in the oxazole ring can act as a Lewis base, and the hydroxyl group can participate in hydrogen bonding interactions, both of which are key features of many organocatalysts. These derivatives could potentially catalyze a variety of organic reactions, such as aldol reactions, Michael additions, and cycloadditions, under mild and environmentally friendly conditions. The investigation into such metal-free catalytic systems is a promising avenue for the application of this compound in sustainable chemistry.

Roles in Heterogeneous and Homogeneous Catalytic Systems

The oxazole moiety, a key structural feature of this compound, is increasingly recognized for its utility in the design of ligands for various catalytic systems. While specific research on this compound as a direct catalyst is not extensively documented, the broader class of oxazole-containing molecules has demonstrated significant potential in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , oxazole derivatives are primarily employed as ligands that coordinate with metal centers to create highly efficient and selective catalysts. The nitrogen and oxygen atoms within the oxazole ring can act as effective coordination sites, influencing the electronic and steric environment of the metal catalyst. This modulation of the catalyst's properties is crucial for optimizing its activity and selectivity in various organic transformations. For instance, vanadium complexes featuring oxazole-oxazoline ligands have been successfully utilized as catalysts in ethylene and ethylene-norbornene copolymerization. mdpi.com The substitution pattern on the oxazole ring has been shown to significantly impact the catalyst's performance and the properties of the resulting polymers. mdpi.com

Furthermore, N-heterocyclic carbene (NHC) ligands incorporating an oxazole wingtip have been developed, showcasing the versatility of the oxazole scaffold. rsc.orgrsc.org These N,C-chelating ligands provide a unique steric and electronic environment around the metal center, enhancing stability and catalytic activity. rsc.org The design of such ligands allows for fine-tuning of the catalyst's properties for specific applications in cross-coupling and other catalytic reactions. rsc.orgrsc.org

In the realm of heterogeneous catalysis , the immobilization of oxazole-containing metal complexes onto solid supports offers the advantages of catalyst recyclability and ease of separation from the reaction products. For example, copper (II) complexes with benzo[b]oxazole ligands have been encapsulated within the intracrystalline structure of ZSM-5 zeolite. ju.edu.sa These encapsulated catalysts have demonstrated activity in the oxidation of benzene to phenol, highlighting a potential application for oxazole-based systems in heterogeneous oxidation reactions. ju.edu.sa The synthesis of oxazole derivatives itself is often achieved through metal-catalyzed reactions, employing catalysts based on copper, palladium, nickel, and rhodium, which underscores the intimate relationship between oxazoles and catalytic processes. tandfonline.comresearchgate.netacs.orgbohrium.com

The following table summarizes selected examples of oxazole-containing catalytic systems and their applications.

| Catalyst System | Type of Catalysis | Application | Key Findings |

| Vanadium complexes with oxazole-oxazoline ligands | Homogeneous | Ethylene and ethylene-norbornene copolymerization | Ligand structure significantly influences catalyst activity and polymer properties. mdpi.com |

| N,C-chelating oxazole N-heterocyclic carbene (NHC) ligands | Homogeneous | Cross-coupling and hydrosilylation reactions | Provides a unique steric and electronic environment, enhancing catalyst stability and activity. rsc.orgrsc.org |

| Copper (II)-benzo[b]oxazole complex encapsulated in ZSM-5 zeolite | Heterogeneous | Benzene oxidation to phenol | Demonstrates the potential for oxazole-based heterogeneous catalysts. ju.edu.sa |

Applications in Materials Science and Engineering

The unique structural and electronic properties of the oxazole ring make it a valuable building block in the field of materials science and engineering. The incorporation of this compound and its derivatives into various material architectures can impart desirable functionalities.

The integration of oxazole moieties into polymer backbones has been explored as a strategy to develop novel organic semiconducting materials. acs.org For instance, conjugated polymers containing 2,5-connected oxazole units have been synthesized. acs.org These materials exhibit optical and electrochemical properties that are suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and thin-film transistors. acs.org The electron-deficient nature of the oxazole ring can be leveraged to create n-type semiconducting polymers. acs.org

Vinyl monomers featuring heteroaromatic substituents, including oxazole, have also been synthesized and subjected to radical copolymerization with monomers like styrene. tandfonline.com This approach allows for the modification of polymer properties by introducing the specific characteristics of the oxazole ring. Furthermore, research into tubulin polymerization inhibitors has led to the synthesis of novel 1,3-oxazole sulfonamides, demonstrating the interaction of oxazole-containing small molecules with biological polymers. nih.gov

Oxazole derivatives have shown significant promise in the development of functional advanced materials, particularly in the area of luminescent and optical materials. The extended π-conjugation and the potential for intramolecular charge transfer (ICT) in suitably substituted oxazoles make them excellent candidates for fluorophores. nih.govnih.gov

These oxazole-based fluorophores can be designed to exhibit solvatochromism, where their emission wavelength changes with the polarity of the solvent. nih.gov This property is valuable for developing sensors and probes. Researchers have synthesized various oxazole derivatives and studied their photophysical properties, demonstrating their potential as blue-light emitting materials for OLEDs. researchgate.netrsc.org The electron-accepting nature of the oxazole ring is a key feature in the design of these materials. nih.gov

The following table presents photophysical data for a series of synthesized oxazole derivatives, highlighting their potential as luminescent materials.

| Oxazole Derivative | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Application |

| 2-(phenanthro[9,10-d]oxazol-2-yl)pyridine | --- | 400-550 | Approaching unity in non-polar solvents | Reversible fluorescence photo-switching researchgate.net |

| 5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole (MDPAPAO) | Bathochromatically shifted | Sensitive to solvent polarity | Highest among a series of derivatives | Intramolecular charge transfer studies nih.gov |

| 2,5-Diaryl-1,3,4-oxadiazoles (related structure) | --- | --- | --- | Electron-transporters in OLEDs rsc.org |

While direct studies on the role of this compound in supramolecular assembly are limited, the fundamental ability of the oxazole moiety to participate in non-covalent interactions makes it a relevant component in this field. The nitrogen and oxygen atoms of the oxazole ring can engage in hydrogen bonding and coordination with metal ions. The aromatic nature of the ring allows for π-π stacking interactions.

Research on naturally occurring oxazole-containing peptides has shown that these molecules can self-assemble. nih.gov The presence of the oxazole moiety confers conformational stability to the peptide backbone, which can facilitate predictable folding and assembly into higher-order structures. nih.gov This principle can be extended to synthetic systems where oxazole-containing molecules are designed to self-assemble into well-defined supramolecular architectures.

Potential Applications in Agrochemical Development

The oxazole scaffold is a prominent feature in a wide range of biologically active compounds, and its derivatives have been extensively investigated for their potential applications in agrochemical development. bohrium.comresearchgate.netmdpi.com The versatility of the oxazole ring allows for the synthesis of a diverse library of compounds with various biological activities, including fungicidal, insecticidal, acaricidal, and herbicidal properties. bohrium.com

Fungicidal Activity: Numerous oxazole-containing compounds have demonstrated significant efficacy against a variety of plant pathogenic fungi. bohrium.com The ability to modify the substituents on the oxazole ring allows for the fine-tuning of the antifungal spectrum and potency.

Insecticidal and Acaricidal Activities: Oxazole derivatives have been identified as potent insecticides and acaricides. bohrium.comacs.orgnih.gov Some compounds act as chitin synthesis inhibitors in mites, leading to their demise. bohrium.com The commercial acaricide etoxazole is a notable example of a successful oxazoline-based agrochemical. nih.gov

Herbicidal Activity: Research has also explored the herbicidal potential of oxazole compounds. bohrium.com Modifications to the oxazole ring and its substituents are crucial for discovering novel herbicides with selective action against various weed species. bohrium.com

Plant Growth Regulation: Beyond pest and weed control, certain oxazole and oxazolopyrimidine derivatives have been shown to act as plant growth regulators. researchgate.net At low concentrations, these compounds have been observed to enhance the growth of seedlings, including root and shoot development, and increase the content of photosynthetic pigments. researchgate.net

The following table provides an overview of the agrochemical activities of various oxazole derivatives.

| Agrochemical Activity | Target Pests/Weeds/Fungi | Key Findings |

| Fungicidal | Botrytis cinerea, Magnaporthe oryzae, Alternaria solani | Broad-spectrum antifungal activity has been observed in various oxazole compounds. bohrium.com |

| Insecticidal | Spodoptera exigua, Mythimna separata, Oriental armyworm, mosquito | Introduction of specific substituted benzene rings can enhance insecticidal activity. bohrium.comnih.gov |

| Acaricidal | Tetranychus cinnabarinus (carmine spider mite) | Some oxazoline derivatives exhibit excellent larvicidal and ovicidal activities, with some being more potent than the commercial acaricide etoxazole. acs.orgnih.gov |

| Herbicidal | Brassica juncea, Rumex acetosa L. | Structural modifications are key to developing novel herbicides. bohrium.com |

| Plant Growth Regulation | Oilseed rape (Brassica napus L.) | Increased shoot length, root number, and photosynthetic pigment content in seedlings. researchgate.net |

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of organic compounds like 4-Oxazolemethanol, providing detailed information about its atomic framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known effects of the oxazole (B20620) ring and its substituents. d-nb.inforesearchgate.netresearchgate.net

The ¹H-NMR spectrum is expected to show four distinct signals corresponding to the two protons on the oxazole ring, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton.

H2 and H5 Protons: The protons at positions 2 and 5 of the oxazole ring are anticipated to appear in the downfield region (δ 7.0-8.5 ppm) due to the aromatic and electron-withdrawing nature of the heterocycle. beilstein-journals.org

Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are expected to resonate as a singlet around δ 4.5-5.0 ppm, shifted downfield by the adjacent electronegative oxygen atom. researchgate.net

Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, four signals are expected for the four carbon atoms.

C2, C4, and C5 Carbons: The carbon atoms of the oxazole ring are expected in the range of δ 110-160 ppm. d-nb.infobeilstein-journals.org The C4 carbon, being substituted with the hydroxymethyl group, would have a distinct chemical shift from the C2 and C5 carbons.

Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear in the more upfield region, typically around δ 55-65 ppm.

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the connectivity between protons and carbons, solidifying the structural assignment.

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | H-2 | 7.9 - 8.2 | Singlet (s) |

| ¹H | H-5 | 7.1 - 7.4 | Singlet (s) |

| ¹H | -CH ₂OH | 4.6 - 4.9 | Singlet (s) |

| ¹H | -OH | Variable | Broad Singlet (br s) |

| ¹³C | C-2 | 150 - 155 | CH |

| ¹³C | C-4 | 138 - 142 | C |

| ¹³C | C-5 | 125 - 130 | CH |

| ¹³C | -C H₂OH | 55 - 60 | CH₂ |

Mass spectrometry is a powerful technique used to determine the molecular weight and molecular formula of a compound. revistadechimie.ro High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four decimal places, which allows for the unambiguous determination of the elemental formula. mdpi.com

For this compound (C₄H₅NO₂), the calculated monoisotopic mass is 99.03203 Da. beilstein-journals.orgrevistadechimie.ro HRMS analysis would seek to find an ion corresponding to this mass (e.g., [M+H]⁺ at m/z 100.03931). revistadechimie.ro Electrospray ionization (ESI) is a common and suitable ionization method for polar molecules like this compound. d-nb.info

Loss of a hydrogen atom to form an [M-1]⁺ ion.

Loss of the hydroxymethyl radical (•CH₂OH, 31 Da) to yield a stable oxazolyl cation.

Cleavage of the oxazole ring, leading to characteristic smaller fragments. researchgate.net

Table 2: HRMS Data for this compound (C₄H₅NO₂) Adducts

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | C₄H₆NO₂⁺ | 100.03931 |

| [M+Na]⁺ | C₄H₅NNaO₂⁺ | 122.02125 |

| [M-H]⁻ | C₄H₄NO₂⁻ | 98.02475 |

(Data sourced from predicted values). revistadechimie.ro

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, C-H, and oxazole ring functionalities. nih.gov

O-H Stretch: A broad and strong absorption band is expected in the region of 3200–3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. d-nb.info

C-H Stretch: Aromatic C-H stretching from the oxazole ring is anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹. nih.gov

C=N and C=C Stretch: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the oxazole ring typically occur in the 1500–1680 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol is expected around 1050 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. nih.gov The oxazole ring acts as a chromophore. The parent compound, oxazole, exhibits a UV absorption maximum (λmax) around 205 nm. nist.gov The hydroxymethyl substituent on the this compound ring is expected to cause a small shift in this absorption wavelength. researchgate.net

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 | O-H Stretch (broad) | Alcohol |

| 3150 - 3050 | C-H Stretch | Oxazole Ring |

| 2980 - 2850 | C-H Stretch | -CH₂- |

| 1680 - 1500 | C=N, C=C Stretch | Oxazole Ring |

| ~1050 | C-O Stretch | Primary Alcohol |

Crystallographic Analysis for Solid-State Structure Determination (e.g., X-ray Diffraction)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. revistadechimie.ronih.gov This technique involves directing X-rays at a single, high-quality crystal of the compound. nih.gov The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision. revistadechimie.ro

Despite the power of this technique, a search of publicly available crystallographic databases, such as the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD), reveals no reported crystal structure for this compound. pitt.eduresearchgate.net Therefore, specific data on its solid-state conformation, such as unit cell dimensions, space group, and precise bond parameters, are not available in the current scientific literature.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of organic compounds. sielc.com For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. spectrabase.com

A typical RP-HPLC setup would involve:

Stationary Phase: A C18 (octadecylsilyl) or C8 column, which is nonpolar. sielc.comresearchgate.net

Mobile Phase: A polar solvent mixture, typically consisting of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes. spectrabase.comresearchgate.net

Detection: A UV detector would be effective, set to a wavelength where the oxazole ring absorbs, likely in the 210-240 nm range. chromatographyonline.com

By running a sample through the HPLC system, a chromatogram is produced. The presence of a single, sharp peak at a specific retention time would indicate a high degree of purity. The appearance of multiple peaks would suggest the presence of impurities or isomers, which this technique is adept at separating. sielc.commdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental results are compared against the theoretical values calculated from the molecular formula to verify its elemental composition and support its purity. mdpi.com

For this compound, the molecular formula is C₄H₅NO₂. beilstein-journals.org The theoretical elemental composition can be calculated based on its molecular weight of 99.09 g/mol . beilstein-journals.org In a typical characterization report, the experimentally found percentages would be expected to be within ±0.4% of the calculated values to confirm the compound's identity and purity. nih.gov

Table 4: Theoretical Elemental Composition of this compound (C₄H₅NO₂)

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 4 | 48.044 | 48.48% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 5.09% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 14.14% |

| Oxygen | O | 15.999 | 2 | 31.998 | 32.29% |

| Total | 99.089 | 100.00% |

Computational Chemistry and Theoretical Modeling of 4 Oxazolemethanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for studying the electronic structure of molecules. numberanalytics.comlibretexts.org DFT provides a balance between accuracy and computational cost, making it a popular choice for analyzing molecules of the size and complexity of 4-oxazolemethanol and its derivatives. faccts.de These calculations can elucidate geometric parameters, energies, and other electronic properties that govern the molecule's behavior.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. rsc.org This allows for the detailed study of reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition states. numberanalytics.com A transition state represents the highest energy point along a reaction coordinate and its structure determines the activation energy of the reaction. numberanalytics.comresearchgate.net

For reactions involving this compound, such as its synthesis or derivatization, DFT can model the step-by-step transformation. For example, in a hypothetical reaction, DFT can compute the energy changes as reactants approach, bonds are broken and formed, and products are released. rsc.org The transition state is identified as a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. numberanalytics.com Analysis of the transition state geometry provides insights into the key atomic interactions that facilitate the chemical transformation. researchgate.netufl.edu Computational tools like Gaussian and ORCA are frequently used for these types of calculations. numberanalytics.comfaccts.de

Table 1: Hypothetical DFT Data for a Reaction Involving this compound This table presents illustrative data that would be generated from a DFT study of a reaction mechanism.

| Species | Relative Energy (kcal/mol) | Key Bond Distance (Å) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| Reactants | 0.0 | - | N/A |

| Transition State | +25.4 | C-O: 1.85 | -350.2i |

| Intermediate | +5.2 | C-O: 1.42 | N/A |

| Products | -15.8 | - | N/A |

A significant application of DFT is the prediction of spectroscopic properties, which can be used to validate or interpret experimental data. By calculating properties like nuclear magnetic shielding tensors, vibrational frequencies, and electronic transitions, researchers can generate theoretical NMR, IR, and UV-Vis spectra, respectively. researchgate.netarxiv.org

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nsf.gov These theoretical values, when compared with experimental spectra, can confirm the molecular structure and assignment of specific peaks. nsf.gov Similarly, calculated IR frequencies can be matched with experimental absorption bands to identify characteristic functional groups, such as the O-H stretch of the methanol (B129727) group or vibrations of the oxazole (B20620) ring. While raw calculated frequencies are often systematically higher than experimental ones, scaling factors can be applied to improve the agreement. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound This table illustrates the comparison between computationally predicted and experimentally measured spectroscopic values.

| Parameter | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| ¹H NMR (C5-H, ppm) | 8.15 | 8.05 |

| ¹³C NMR (C4, ppm) | 142.3 | 140.1 |

| IR Freq. (O-H stretch, cm⁻¹) | 3650 | 3400 |

| IR Freq. (C=N stretch, cm⁻¹) | 1625 | 1610 |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. drugdesign.org This is particularly important for flexible molecules like this compound, where rotation around single bonds allows it to adopt various shapes (conformers).

Conformational analysis aims to identify the low-energy conformers that a molecule is most likely to adopt, as this can significantly influence its reactivity and biological activity. drugdesign.orgnih.gov MD simulations can explore the conformational landscape of this compound, revealing the relative populations of different conformers and the energy barriers between them. nih.govirbbarcelona.org This information is crucial for understanding how the molecule might fit into a protein's active site. nih.gov Software packages like GROMACS and AMBER are commonly used to perform these simulations.

In Silico Prediction of Biological Activity and Target Interactions

In silico methods are a cornerstone of modern drug discovery, enabling the rapid screening of virtual compound libraries and the prediction of potential biological activities. qima-lifesciences.com For this compound, these computational techniques can predict its interactions with biological targets such as enzymes or receptors. biotech-asia.orgrjsocmed.com

Molecular docking is a primary tool used for this purpose. It predicts the preferred orientation of a ligand (this compound) when bound to a target protein to form a stable complex. biotech-asia.org By scoring the different binding poses, docking algorithms can estimate the binding affinity, helping to identify potential protein targets. qima-lifesciences.com This "inverse docking" approach, where a molecule is screened against a database of potential targets, can help hypothesize its mechanism of action. qima-lifesciences.com

Furthermore, chemoinformatics tools can predict pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) based on the molecule's structure. Services like SwissADME can estimate properties like water solubility, lipophilicity, and potential for blood-brain barrier penetration, which are critical for a molecule's potential as a therapeutic agent. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies explore how modifications to a chemical structure affect its biological activity. Computational approaches are invaluable for rationalizing and predicting these relationships. By systematically modifying the structure of this compound in silico—for instance, by adding substituents at different positions on the oxazole ring—researchers can predict how these changes will affect its binding to a target protein.